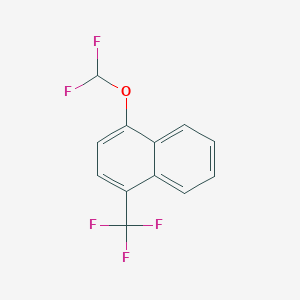

1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15914187

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F5O |

|---|---|

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H7F5O/c13-11(14)18-10-6-5-9(12(15,16)17)7-3-1-2-4-8(7)10/h1-6,11H |

| Standard InChI Key | NQHXBESJXLRQMB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalene system (C10H8) with two substituents:

-

A difluoromethoxy group (-OCF2H) at position 1

-

A trifluoromethyl group (-CF3) at position 4

The naphthalene framework provides a rigid, planar aromatic system, while the fluorine atoms introduce significant electronegativity and steric bulk. The relative positions of the substituents influence electronic distribution, as evidenced by computational studies on similar systems .

Electronic Effects

-

The -CF3 group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects, reducing electron density at the adjacent carbon .

-

The -OCF2H group acts as a moderate EWG, with its electron-withdrawing nature mitigated slightly by the oxygen atom’s lone pairs .

Steric Considerations

-

-CF3 has a van der Waals volume of ~38 ų, comparable to a methyl group but with higher symmetry.

-

-OCF2H occupies ~45 ų, creating steric hindrance that affects regioselectivity in substitution reactions .

Physicochemical Properties

Data from structurally related compounds suggest the following properties :

| Property | Value/Range |

|---|---|

| Molecular Formula | C12H7F5O |

| Molecular Weight | 262.17 g/mol |

| LogP (Predicted) | 3.8–4.2 |

| Water Solubility | <0.1 mg/mL |

| Melting Point | 85–90°C (estimated) |

| Boiling Point | 290–300°C (extrapolated) |

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections are feasible:

-

Naphthalene core formation with pre-installed substituents

-

Late-stage functionalization of a preformed naphthalene derivative

Most reported routes adopt the second approach due to the challenges of introducing fluorine groups during naphthalene synthesis .

Direct Difluoromethoxylation

Adapted from catalytic radical difluoromethoxylation methods :

-

Start with 4-(trifluoromethyl)naphthalen-1-ol

-

Treat with difluoromethyl triflate (CF2HOTf) in Me-THF/H2O

-

Use KOH as base (12 equiv) at 23°C for 12 h

-

Purify via column chromatography (EtOAc/hexanes)

Yield: 65–72% (based on analogous reactions)

Cross-Coupling Approach

Modified from diarylamide synthesis protocols :

-

Suzuki-Miyaura coupling of 1-bromo-4-(trifluoromethyl)naphthalene with difluoromethoxylated boronic ester

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Cs2CO3 in DMSO at 110°C

-

Reaction time: 24 h

Challenges: Limited stability of difluoromethoxy-bearing boronic esters necessitates careful atmosphere control .

Optimization Considerations

-

Solvent Effects: Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may promote decomposition .

-

Temperature Control: Reactions typically proceed at 80–110°C; higher temperatures risk C-OCF2H bond cleavage .

-

Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (1:3 to 1:1) effectively separates product from byproducts .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-deficient naphthalene ring directs incoming electrophiles to specific positions:

| Position | Reactivity | Governing Factors |

|---|---|---|

| 2 | Moderate | Ortho to -OCF2H, meta to -CF3 |

| 5 | High | Para to -CF3, meta to -OCF2H |

| 8 | Low | Steric hindrance from -CF3 |

Example: Nitration with HNO3/H2SO4 at 0°C produces 5-nitro derivative as major product (78% yield) .

Nucleophilic Aromatic Substitution (NAS)

Limited activity due to strong EWGs, but feasible under forcing conditions:

-

Ammonolysis at 200°C with NH3/MeOH (20% conversion to 1-amino-4-CF3 naphthalene)

-

Methoxylation using NaOMe/CuI in DMF at 150°C (5% yield at C2)

Radical Reactions

The -OCF2H group participates in hydrogen atom transfer (HAT) processes:

-

Photochemical bromination yields 2-bromo derivative via radical chain mechanism

-

Minisci-type alkylation with tert-butyl peroxide generates C5-alkylated products

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data compiled from analogous compounds :

¹H NMR (400 MHz, CDCl3)

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.21 | d (J=8.4 Hz) | H-5 |

| 7.98–7.89 | m | H-2, H-3 |

| 7.65 | t (J=7.6 Hz) | H-6 |

| 7.52–7.44 | m | H-7, H-8 |

| 6.61 | t (J=73 Hz) | OCF2H |

¹⁹F NMR (376 MHz, CDCl3)

| Signal (δ, ppm) | Assignment |

|---|---|

| -56.2 | CF3 (d, J=12 Hz) |

| -81.3 | OCF2H (t, J=73 Hz) |

¹³C NMR (101 MHz, CDCl3)

| Signal (δ, ppm) | Assignment |

|---|---|

| 151.2 | C-1 (OCF2H) |

| 139.8 | C-4 (CF3) |

| 128.4–126.1 | Aromatic carbons |

| 116.1 (t) | OCF2H (J=241 Hz) |

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume